molecular formula C6H9N B027635 2,4-Dimethyl-1H-pyrrole CAS No. 625-82-1

2,4-Dimethyl-1H-pyrrole

Cat. No. B027635
CAS RN: 625-82-1
M. Wt: 95.14 g/mol
InChI Key: MFFMQGGZCLEMCI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-pyrrole is a compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is significant in various chemical syntheses and has been the subject of numerous studies.

Synthesis Analysis

The synthesis of derivatives of 2,4-Dimethyl-1H-pyrrole involves complex reactions. For instance, Rawat and Singh (2014) describe the synthesis of a pyrrole hydrazide–hydrazone derivative, emphasizing the importance of specific reaction conditions and the role of different functional groups in the synthesis process (Rawat & Singh, 2014).

Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1H-pyrrole derivatives has been studied using various spectroscopic techniques. Quantum chemical calculations, such as those conducted by Singh et al. (2013), provide insights into the electronic structure and confirm the formation of dimers in the solid state through hydrogen bonding interactions (Singh et al., 2013).

Chemical Reactions and Properties

These compounds exhibit interesting chemical reactivity. The presence of the pyrrole ring and additional functional groups leads to a variety of chemical behaviors, including the formation of dimers and the ability to undergo nucleophilic attacks. This is evidenced in studies like those by Rawat and Singh (2014), where the reactivity and formation of heterocyclic compounds are highlighted (Rawat & Singh, 2014).

Scientific Research Applications

  • Study of C-N Bond Atropisomerism : 2,4-Dimethyl-1H-pyrrole has been used in research focused on studying C-N bond atropisomerism, a phenomenon in organic chemistry related to the rotation around a bond (H. Takeshita et al., 1990).

  • Intermediate in Synthesis of Fluorescent Molecules : It serves as an important intermediate in synthesizing fluorescent molecules, tyrosine kinase inhibitors, and anti-inflammatory/analgesic agents (G. Meng et al., 2011).

  • Structure-Functionality Relationship Studies : This compound is useful for exploring the structure-functionality relationship of pyrrole derivatives (Jiao Li, 2010).

  • Potential Anti-inflammatory and Antimicrobial Agent : Derivatives of 2,4-Dimethyl-1H-pyrrole show promise as anti-inflammatory and antimicrobial agents, particularly in inhibiting the proliferation of PBMCs in stimulated cultures (Renata Paprocka et al., 2022).

  • Study of Molecular Structure and Spectroscopic Properties : The compound and its dimers are valuable in studying molecular structure, spectroscopic properties, and stabilization energy of various intra and intermolecular interactions (R. Singh et al., 2013).

  • Chemical Research Applications : Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a synthesized compound, has potential applications in chemical research due to its strong electrophilicity and reactivity (R. N. Singh et al., 2013).

  • Anticancer Activity : Synthesized 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives exhibited promising in vitro anticancer activity against human cancer cell lines (N. Rasal et al., 2020).

Safety And Hazards

2,4-Dimethyl-1H-pyrrole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,4-Dimethyl-1H-pyrrole may be used in the synthesis of various compounds, such as 2,5-bis(2′,4′-dimethyl-5′-pyrryl)p-benzoquinone and boron dipyrromethene (BODIPY) dyes . It’s also a fundamental building block for many biologically active molecules .

properties

IUPAC Name

2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMQGGZCLEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211551
Record name 2,4-Dimethyl-1H-pyrrole
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Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1H-pyrrole

CAS RN

625-82-1
Record name 2,4-Dimethylpyrrole
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Record name 2,4-Dimethyl-1H-pyrrole
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Record name 2,4-Dimethylpyrrole
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Record name 2,4-Dimethyl-1H-pyrrole
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Record name 2,4-dimethyl-1H-pyrrole
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Record name 2,4-DIMETHYL-1H-PYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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